Technical Guide: tert-Butyl Ethyl Sulfide (TBES)
Technical Guide: tert-Butyl Ethyl Sulfide (TBES)
[1]
Executive Summary
tert-Butyl ethyl sulfide (TBES) is an unsymmetrical dialkyl sulfide characterized by the steric bulk of a tert-butyl group juxtaposed with a labile ethyl chain.[1] While less common than its symmetric analog (di-tert-butyl sulfide), TBES serves as a critical model compound in oxidative catalysis research, specifically for studying steric influence on sulfur oxidation rates.[1] In the petrochemical sector, it is identified as a persistent sulfur impurity in Methyl tert-Butyl Ether (MTBE) synthesis, necessitating rigorous monitoring protocols.[1]
This technical guide provides a comprehensive analysis of TBES, detailing its physicochemical properties, validated synthesis routes, role as a metabolic probe in drug development, and safety protocols for handling volatile organosulfur compounds.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
TBES exhibits the characteristic "stench" of low-molecular-weight sulfides.[1] Its structure features a quaternary carbon adjacent to the sulfur atom, providing significant steric hindrance that retards nucleophilic attacks at the sulfur center compared to linear sulfides.
Table 1: Physicochemical Specifications
| Property | Value | Method/Notes |
| Molecular Formula | C₆H₁₄S | |
| Molecular Weight | 118.24 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Strong, alliaceous (garlic/sulfur) | Low odor threshold |
| Boiling Point | 118–120 °C | Atmospheric pressure [1] |
| Density | 0.82 g/mL | at 20 °C |
| Refractive Index ( | 1.442 | |
| Flash Point | < 26 °C (Est.) | Highly Flammable |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water |
Spectral Identification Data
To validate sample purity, the following NMR signals are diagnostic. The tert-butyl singlet is distinctively shielded compared to oxygenated analogs.[1]
-
¹H NMR (CDCl₃/CCl₄,
ppm):
Synthesis & Manufacturing Pathways
The synthesis of TBES can be approached via two primary mechanisms: nucleophilic substitution (lab scale) and acid-catalyzed addition (industrial side-reaction).[1]
Laboratory Scale: Williamson Thioether Synthesis
The most reliable laboratory method involves the alkylation of 2-methyl-2-propanethiol (tert-butyl thiol) with an ethyl halide under basic conditions.[1] This route ensures regioselectivity and high yields.
Reaction Logic:
-
Deprotonation: Sodium ethoxide generates the highly nucleophilic tert-butyl thiolate anion.
-
Substitution: The thiolate attacks ethyl bromide via an S_N2 mechanism. The steric bulk of the tert-butyl group is on the nucleophile, not the electrophile, allowing the reaction to proceed efficiently.
Industrial Context: Petrochemical Formation
TBES forms as a byproduct during the production of MTBE. Isobutylene (reactant) reacts with ethanethiol (impurity in feedstock) under the acidic conditions of the ion-exchange resin catalysts.[1]
Visualization: Synthesis Pathways
Figure 1: Dual pathways for TBES formation.[1] Solid lines indicate the preferred laboratory synthesis; dashed lines indicate industrial byproduct formation.
Applications in Research & Development
Oxidative Metabolism Model
In drug development, TBES serves as a probe substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes.[1]
-
Mechanism: The sulfur atom is oxidized to the sulfoxide (chiral) and subsequently to the sulfone.
-
Utility: Because the tert-butyl group is sterically demanding, TBES is used to probe the size constraints of an enzyme's active site. If an enzyme can oxidize diethyl sulfide but fails to oxidize TBES, it suggests a sterically restricted binding pocket [3].
Petrochemical Impurity Standard
TBES is a known sulfur contaminant in gasoline and MTBE blends. It is used as a calibration standard in Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) to ensure fuel compliance with ultra-low sulfur regulations.[1] Its retention time is distinct from thiophene and lighter mercaptans.[2]
Experimental Protocol: Synthesis of TBES
Objective: Preparation of tert-butyl ethyl sulfide via alkylation of 2-methyl-2-propanethiol. Scale: 0.1 Molar (approx. 12 g yield).
Reagents
-
2-Methyl-2-propanethiol (tert-Butyl mercaptan): 9.0 g (0.1 mol)[1]
-
Ethyl Bromide: 12.0 g (0.11 mol)[1]
-
Sodium Ethoxide: 21% wt solution in ethanol (or prepared from 2.3 g Na in 50 mL EtOH)[1]
-
Ethanol (anhydrous): 50 mL
Workflow
-
Thiolate Formation:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge the Sodium Ethoxide solution.
-
Cool to 0 °C in an ice bath.
-
Add 2-Methyl-2-propanethiol dropwise over 15 minutes.[1] Caution: Exothermic. Strong stench.[1][3]
-
Stir for 30 minutes at room temperature to ensure complete formation of sodium 2-methyl-2-propanethiolate.
-
-
Alkylation:
-
Add Ethyl Bromide dropwise to the stirring thiolate solution.
-
Once addition is complete, heat the mixture to reflux (approx. 78 °C) for 2–3 hours. Sodium bromide (NaBr) will precipitate as a white solid.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into 100 mL of ice-cold water to dissolve NaBr and separate the organic sulfide oil.[1]
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine organic layers and wash with:
-
Dry over anhydrous MgSO₄.
-
-
Purification:
-
Remove solvent via rotary evaporation.
-
Distill the residue at atmospheric pressure. Collect the fraction boiling at 118–120 °C .
-
-
Validation:
-
Check purity via GC-MS or Refractive Index (Target: 1.442).[1]
-
Safety & Handling (E-E-A-T)
Hazard Class: Flammable Liquid (Category 2), Skin Irritant.
-
Odor Control: This compound has a low odor threshold. All work must be performed in a high-efficiency fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone before removal from the hood.
-
Flammability: Flash point is low.[4] Ground all glassware to prevent static discharge. Use spark-proof tools.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the sulfoxide. Keep in a dedicated "Stench" cabinet.
References
-
Stenutz, R. (n.d.). Ethyl tert-butyl sulfide.[1][5][6][7][8][2][9] Stenutz.eu. Retrieved October 26, 2023, from [Link][1]
-
McAllan, D. T., Cullum, T. V., Dean, R. A., & Fidler, F. A. (1951).[10] The Preparation and Properties of Sulfur Compounds Related to Petroleum. I. The Dialkyl Sulfides and Disulfides.[6][2] Journal of the American Chemical Society, 73(8), 3627–3632. [Link]
-
Holland, H. L. (1988). Chiral sulfoxidation by biotransformation of organic sulfides. Chemical Reviews, 88(3), 473–485. [Link]
-
National Center for Biotechnology Information. (2023).[11][12] PubChem Compound Summary for CID 139723, tert-Butyl ethyl sulfide. Retrieved from [Link]
Sources
- 1. Services - ChemMol.com [chemmol.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Enthalpies of Vaporization of Organic and … / enthalpies-of-vaporization-of-organic-and.pdf / PDF4PRO [pdf4pro.com]
- 7. Propane, 2-(ethylthio)-2-methyl- | C6H14S | CID 139723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Services - ChemMol.com [chemmol.com]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. chem.kuleuven.be [chem.kuleuven.be]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. Enthalpies of Vaporization of Organic and … / enthalpies-of-vaporization-of-organic-and.pdf / PDF4PRO [pdf4pro.com]
